molecular formula C10H10BNO2S B1403349 4-Methyl-2-phenylthiazol-5-ylboronic acid CAS No. 1216665-40-5

4-Methyl-2-phenylthiazol-5-ylboronic acid

Cat. No.: B1403349
CAS No.: 1216665-40-5
M. Wt: 219.07 g/mol
InChI Key: XXTNEYMQRFVDFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenylthiazol-5-ylboronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. Subsequently, the boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylthiazol-5-ylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Dihydrothiazoles.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylthiazol-5-ylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s natural substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-phenylthiazol-5-ylboronic acid is unique due to the combination of the thiazole ring and the boronic acid group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

(4-methyl-2-phenyl-1,3-thiazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTNEYMQRFVDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(S1)C2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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